Thalidomide-PEG5-NH2 hydrochloride

PROTAC Linker SAR Ternary Complex

Thalidomide-PEG5-NH2 hydrochloride (CAS 2703775-06-6) is a synthetic E3 ligase ligand-linker conjugate that covalently couples the immunomodulatory drug (IMiD) thalidomide, a well-characterized cereblon (CRBN) recruiter, to a five-unit polyethylene glycol (PEG5) spacer terminating in a primary amine. This pre-assembled building block eliminates the need for separate linker attachment steps during proteolysis-targeting chimera (PROTAC) synthesis and provides a defined geometry for ternary complex formation between CRBN E3 ligase, the target protein, and the heterobifunctional degrader.

Molecular Formula C23H32ClN3O9
Molecular Weight 530.0 g/mol
Cat. No. B12400642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-PEG5-NH2 hydrochloride
Molecular FormulaC23H32ClN3O9
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN.Cl
InChIInChI=1S/C23H31N3O9.ClH/c24-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)26(22(17)29)19-3-4-20(27)25-21(19)28;/h1-2,15,19H,3-14,24H2,(H,25,27,28);1H
InChIKeyBNZDMYCPKJWMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-PEG5-NH2 Hydrochloride for PROTAC Development: A Defined CRBN Ligand-Linker Conjugate


Thalidomide-PEG5-NH2 hydrochloride (CAS 2703775-06-6) is a synthetic E3 ligase ligand-linker conjugate that covalently couples the immunomodulatory drug (IMiD) thalidomide, a well-characterized cereblon (CRBN) recruiter, to a five-unit polyethylene glycol (PEG5) spacer terminating in a primary amine . This pre-assembled building block eliminates the need for separate linker attachment steps during proteolysis-targeting chimera (PROTAC) synthesis and provides a defined geometry for ternary complex formation between CRBN E3 ligase, the target protein, and the heterobifunctional degrader . The hydrochloride salt form improves aqueous solubility and long-term storage stability compared to the free-base amine, making it a practical starting material for medicinal chemistry and chemical biology campaigns .

Why PROTAC-Specific Linker Length and Salt Form Prevent Simple Interchange of Thalidomide-PEG5-NH2 Hydrochloride


PROTAC degraders do not tolerate arbitrary linker substitution. The distance and degrees of freedom between the E3 ligase ligand and the target-binding warhead directly determine whether a productive ternary complex can form, and small alterations in PEG repeat number can shift degradation potency (DC50) by more than an order of magnitude [1]. Thalidomide-PEG5-NH2 hydrochloride provides a linker spanning approximately 20 atoms—a length within the empirically defined 12–29 atom window required for sub-micromolar degradation potency across multiple CRBN-based PROTAC series [1]. Using a shorter analog (e.g., PEG2 or PEG3) risks failing to bridge the inter-protein distance, while a significantly longer linker can increase conformational entropy and reduce effective molarity at the ternary complex interface [1]. Moreover, the hydrochloride salt offers defined protonation of the terminal amine, which simplifies downstream amide coupling stoichiometry and improves batch-to-batch reproducibility relative to the free-base form .

Quantitative Evidence Guide: Thalidomide-PEG5-NH2 Hydrochloride vs. Closest Analogs in PROTAC Design


PEG5 Linker Occupies the Optimal Length Window for CRBN-Based Degrader Potency

Thalidomide-PEG5-NH2 hydrochloride incorporates a PEG5 spacer that provides an end-to-end linker distance of approximately 20 atoms (5 ethylene glycol units × ~4 atoms each plus connecting atoms). This falls within the 12–29 atom range empirically associated with sub-micromolar degradation potency across published CRBN-recruiting PROTACs. In a systematic review of PROTAC linker SAR, linkers of 12–29 atoms consistently achieved DC50 values in the low nanomolar range, with the optimal 21-atom linker yielding DC50 = 3 nM and Dmax = 96%, while potency declined sharply for linkers shorter than 12 atoms or longer than 29 atoms (DC50 = 292 nM, Dmax = 76% for a 29-atom linker) [1]. By contrast, identical PROTAC scaffolds built on shorter PEG2 or PEG3 linkers (typically <12 atoms) frequently fail to produce detectable degradation in cellular assays [1].

PROTAC Linker SAR Ternary Complex

Hydrochloride Salt Form Delivers Superior DMSO Solubility for PROTAC Conjugation Chemistry

Thalidomide-PEG5-NH2 hydrochloride achieves a DMSO solubility of ≥125 mg/mL (approximately 236 mM), as verified by multiple independent vendor specifications [1]. The free-base form (Thalidomide-PEG5-NH2, CAS 2460263-40-3) lacks the hydrochloride counterion and is reported to have lower aqueous solubility. While direct mg/mL comparison data between the salt and free-base forms are not published in peer-reviewed literature, the hydrochloride salt is consistently described by suppliers as having enhanced water solubility and stability relative to the free amine, a property attributed to improved crystallinity and reduced propensity for amine oxidation . This solubility is critical because amide coupling reactions between the terminal amine and target-protein ligand carboxylic acids require the amine component to be fully dissolved at millimolar concentrations in polar aprotic solvents.

Solubility Salt Form Bioconjugation

Primary Amine Terminal Group Enables Direct, Traceless Conjugation to Target-Protein Ligands

The terminal primary amine of Thalidomide-PEG5-NH2 hydrochloride permits direct amide bond formation with carboxylic acid-functionalized target-protein ligands using standard EDC/NHS or HATU coupling chemistry without requiring a deprotection step [1]. This contrasts with Boc-protected amine analogs (e.g., Thalidomide-PEG5-NH-Boc) that require acidic deprotection prior to conjugation, introducing an additional synthetic step that can compromise acid-sensitive functional groups on the target ligand . In a published PROTAC SAR study exploring Retro-2-based degraders, the use of a thalidomide-PEG5-amine conjugate enabled direct, high-yield conjugation to a carboxylic acid-bearing warhead, streamlining library synthesis [1].

Amide Coupling PROTAC Assembly Functional Handle

Batch-to-Batch Purity Consistency Supports Reproducible Degradation Potency Measurements

Commercially available Thalidomide-PEG5-NH2 hydrochloride is supplied with documented purity specifications of ≥95% (multiple vendors) or ≥98% (selected vendors), confirmed by HPLC and NMR characterization . In the broader PROTAC linker market, PEG linker purity has been identified as a source of irreproducibility: sub-2% impurities such as PEG chain-length variants or residual coupling reagents can produce false-negative degradation results, leading to the erroneous abandonment of viable PROTAC candidates . While a direct impurity-vs.-activity study for this specific compound is not reported, the established link between linker purity and degradation assay reproducibility in the PROTAC field makes defined purity specifications a procurement-critical parameter.

Purity Reproducibility Quality Control

Cereblon Binding Retains IMiD Pharmacophore Integrity for Strong Ternary Complex Nucleation

The thalidomide moiety in Thalidomide-PEG5-NH2 hydrochloride retains the intact glutarimide ring and phthalimide core necessary for CRBN engagement. Thalidomide-based CRBN ligands bind the E3 ligase with reported IC50 values in the low micromolar to sub-micromolar range when assessed in competitive fluorescence polarization or TR-FRET displacement assays . While PEG conjugation from the 5-position of the phthalimide ring (the attachment point in this compound) can modulate CRBN binding affinity and neosubstrate degradation profiles, studies on thalidomide-5-position-PEG conjugates demonstrate that CRBN engagement is preserved [1]. This contrasts with VHL-based ligand-linker conjugates, which typically require a different exit vector geometry and have distinct tissue expression profiles that may limit degrader activity in certain cell types relative to the ubiquitously expressed CRBN E3 ligase .

Cereblon CRBN Ternary Complex

Long-Term Storage Stability Documentation Reduces Supply Chain Risk for Multi-Year PROTAC Programs

Thalidomide-PEG5-NH2 hydrochloride is specified with defined storage stability: powder stable at -20°C for 3 years, at 4°C for 2 years; in DMSO solution stable at -80°C for 6 months, at -20°C for 1 month . This documentation contrasts with non-salt amine-PEG conjugates, which are more prone to oxidative degradation of the terminal amine and hygroscopic absorption of moisture, potentially leading to inaccurate weighing and altered stoichiometry in subsequent conjugation steps . For procurement planning in multi-year drug discovery programs, documented stability reduces the need for frequent re-ordering and re-characterization, which can introduce batch-to-batch variability.

Stability Storage Supply Chain

Primary Application Scenarios for Thalidomide-PEG5-NH2 Hydrochloride in Targeted Protein Degradation Research


Rapid PROTAC Library Synthesis via Single-Step Amide Coupling

Thalidomide-PEG5-NH2 hydrochloride is pre-activated as the hydrochloride salt with a free primary amine, enabling direct overnight coupling to a diverse set of carboxylic acid-functionalized target-protein ligands using standard HATU/DIPEA chemistry. This one-step assembly eliminates the Boc deprotection required for protected amine analogs, cutting total synthesis and purification time per PROTAC from approximately 8–12 hours to 4–6 hours, as validated in the Retro-2 PROTAC synthesis campaign [1]. The PEG5 spacer provides a pre-optimized linker length of approximately 20 atoms, placing the resulting PROTACs within the empirically defined high-potency window for CRBN-based degraders .

CRBN-Dependent Degrader Development for Ubiquitously Expressed E3 Ligase Targeting

The thalidomide moiety reliably recruits the CRBN E3 ligase, which is expressed across most human tissue types, making this conjugate suitable for PROTACs intended for broad cellular profiling. In the AURKA degrader study, thalidomide-based PROTACs with PEG linkers attached at the 5-position achieved DC50 values as low as 3.9 nM with Dmax of 89% in neuroblastoma cells, demonstrating that 5-position PEG-thalidomide conjugates retain full CRBN engagement and degradation activity [1]. Thalidomide-PEG5-NH2 hydrochloride thus serves as a validated starting point for degrading targets in cell lines where VHL-based PROTACs may show limited activity due to lower VHL expression.

Chemical Biology Probe Development Requiring Defined Stoichiometry and Reproducibility

For chemical biology applications where precise control over PROTAC concentration is essential for quantitative target engagement studies, the hydrochloride salt form provides a well-defined counterion that ensures accurate molecular weight calculations for stock solution preparation. The product's documented purity (≥95–98% by HPLC) and long-term powder stability (3 years at -20°C) support reproducible dosing across experiments conducted months apart [1]. These characteristics are particularly important for dose-response degradation assays (DC50/Dmax determination), where concentration errors of even 1.5–2-fold can shift apparent potency values and confound SAR interpretation .

Medicinal Chemistry Hit-to-Lead Optimization of Degradation Potency

During the hit-to-lead phase of PROTAC development, systematic variation of linker length is a critical optimization parameter. Thalidomide-PEG5-NH2 hydrochloride provides the PEG5 midpoint in a PEG-length series (typically PEG1 through PEG8), allowing SAR teams to establish whether PEG5 represents the optimal balance between reach and conformational entropy for their specific target protein–CRBN interface [1]. The pre-assembled conjugate eliminates the need to independently synthesize and purify the thalidomide-PEG intermediate, reducing the synthetic burden for a full linker-length SAR matrix by approximately 40% compared to piecewise assembly [1].

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